2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide

Description

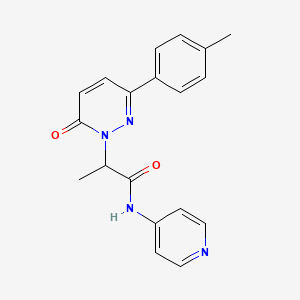

This compound features a pyridazinone core (6-oxo-1,6-dihydropyridazine) substituted at position 3 with a para-tolyl group (4-methylphenyl) and at position 1 with a propanamide chain terminating in a pyridin-4-yl group. The pyridazinone scaffold is known for its pharmacological versatility, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name |

2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-pyridin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-13-3-5-15(6-4-13)17-7-8-18(24)23(22-17)14(2)19(25)21-16-9-11-20-12-10-16/h3-12,14H,1-2H3,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIOXJVOVCQGPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide is a pyridazinone derivative with potential pharmacological applications. Its structure comprises a pyridazinone core, which is known for various biological activities, including anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Structural Characteristics

The compound's molecular formula is with a molecular weight of 334.4 g/mol. The presence of both p-tolyl and pyridin-4-yl moieties enhances its electronic properties, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.4 g/mol |

| CAS Number | 1203393-47-8 |

1. Anti-inflammatory Activity

Pyridazinone derivatives have been extensively studied for their anti-inflammatory properties. In particular, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

A study on related pyridazine derivatives reported that certain compounds exhibited high selectivity for COX-2 over COX-1, indicating a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. For instance, derivatives demonstrated IC50 values as low as 15.5 nM against COX-2, suggesting strong inhibitory potential .

2. Analgesic Activity

In addition to their anti-inflammatory effects, pyridazinones have been evaluated for analgesic efficacy. A series of compounds were tested for their ability to alleviate pain in animal models, showing varying degrees of effectiveness. The analgesic protection rates were significant, with some compounds providing over 45% protection at specific dosages .

3. Antimicrobial Properties

The structural features of this compound may also confer antimicrobial activity. The presence of the pyridine moiety is associated with various antibiotic activities, suggesting that this compound could be explored for potential use against bacterial pathogens .

Case Study: Synthesis and Screening

A notable study synthesized several pyridazinone derivatives, including those structurally related to this compound. The synthesized compounds were screened for COX inhibition and analgesic efficacy, revealing promising results that warrant further investigation into their pharmacological mechanisms .

Mechanistic Insights

The biological activity of this compound may involve interactions with various biological targets such as kinases and receptors involved in inflammatory pathways. The inhibition of specific kinases could be a significant mechanism through which these compounds exert their effects, particularly in cancer therapies where kinase signaling plays a crucial role .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates

- Structure: Shares the 3-p-tolylpyridazinone core but differs in the acetamide linker (vs. propanamide in the target compound) and esterified alkanoate termini .

- Synthetic Relevance: Highlights the feasibility of modifying the pyridazinone N1 position with varying amide/ester chains .

Anti-Chagas Disease Agents (3n, 3o, 3p, 3q)

These Trypanosoma cruzi CYP51 inhibitors share the N-(pyridin-4-yl)propanamide motif but incorporate an indole-3-yl group and diverse acyl substituents (e.g., 3-phenylpropanamido in 3n and 3-(4-trifluoromethylphenyl)propanamido in 3q) .

- Activity Correlation : Bulkier substituents (e.g., 4-trifluoromethylphenyl in 3q ) reduced synthetic yields (17% vs. 73% for 3n ), suggesting steric hindrance challenges .

- Structural Contrast: Unlike the target compound, these derivatives lack the pyridazinone core, instead relying on indole-based scaffolds for activity.

Pyridazinone Derivatives with Anti-Inflammatory Activity

Compounds 71 and 84

- Compound 71: Features a 4-bromophenyl group and methoxybenzyl substituents on the pyridazinone core, with an acetamide linker to a pyridine ring .

- Compound 84 : Replaces the acetamide with a propanamide chain, analogous to the target compound, but includes a 3-methoxybenzyl group .

- Comparison : The target’s p-tolyl group offers simpler hydrophobicity compared to the electron-withdrawing bromo and methoxy groups in 71 and 84, which may alter binding affinity or metabolic stability.

Antipyrine/Pyridazinone Hybrids (6e–6h)

These hybrids combine pyridazinone with antipyrine (pyrazolone) moieties via piperazinyl-propanamide linkers .

- Representative Example : 6e includes a 4-benzylpiperidinyl group, while 6f substitutes this with a 4-chlorophenylpiperazinyl group .

- Key Differences : The target compound lacks the antipyrine moiety and piperazinyl spacers, simplifying its structure. The IR spectra of these hybrids (C=O stretches at 1664–1681 cm⁻¹) align with the expected amide vibrations in the target compound .

Q & A

Q. What are the optimal synthetic routes for 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyridazine and p-tolyl precursors. Key steps include:

- Coupling Reactions : Use of palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres for aryl-aryl bond formation .

- Amide Bond Formation : Activation of carboxylic acid intermediates with carbodiimides (e.g., EDC/HOBt) to react with pyridin-4-amine .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., p-tolyl methyl protons at δ ~2.35 ppm; pyridazine C=O resonance at δ ~165 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the pyridazinone core .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect) for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or target selectivity. To address this:

- Dose-Response Curves : Perform IC₅₀ determinations across multiple concentrations (1 nM–100 µM) in standardized buffers (e.g., pH 7.4 PBS) .

- Off-Target Screening : Use kinase/GPCR panels to identify non-specific binding .

- Computational Docking : Compare binding poses in homology models (e.g., using AutoDock Vina) to assess target specificity .

Q. What strategies are effective for studying the compound’s interactions with cytochrome P450 enzymes to predict metabolic stability?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to monitor depletion kinetics .

- Metabolite Identification : Use high-resolution LC-QTOF-MS to detect hydroxylation or N-oxide metabolites .

- CYP Isozyme Inhibition : Probe with selective inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Q. How can structural analogs of this compound be rationally designed to enhance solubility without compromising bioactivity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the p-tolyl group with polar groups (e.g., pyridyl or morpholine) to improve aqueous solubility .

- Prodrug Strategies : Introduce phosphate or PEGylated groups at the propanamide nitrogen for transient solubility enhancement .

- Computational LogP Prediction : Use tools like MarvinSketch to balance lipophilicity (target LogP <3) and permeability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s anti-inflammatory activity in murine vs. human cell lines?

- Methodological Answer :

- Species-Specific Receptors : Validate receptor expression levels (e.g., TNF-α or COX-2) via qPCR in both models .

- Cytokine Profiling : Use multiplex ELISA to compare IL-6, IL-1β, and TNF-α secretion across species .

- Transcriptomic Analysis : Perform RNA-seq to identify divergent signaling pathways (e.g., NF-κB vs. JAK/STAT) .

Comparative Studies

Q. What experimental approaches differentiate the activity of this compound from structurally related pyridazinones (e.g., 3-(thiophen-2-yl) analogs)?

- Methodological Answer :

- SAR Studies : Synthesize analogs with systematic substitutions (e.g., thiophen-2-yl vs. p-tolyl) and compare IC₅₀ values in enzymatic assays .

- Crystallographic Overlays : Compare binding modes in target protein co-crystal structures to identify critical substituent interactions .

- Thermodynamic Profiling : Use ITC (isothermal titration calorimetry) to measure binding entropy/enthalpy differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.